Cas no 1216875-57-8 (N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)

N-[2-(Dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound featuring a benzothiazole core substituted with methoxy and phenoxyacetamide functionalities. The dimethylaminoethyl group enhances solubility and reactivity, while the hydrochloride salt improves stability and handling. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting neurological or inflammatory pathways. Its structural complexity allows for selective interactions with biological targets, making it a valuable intermediate in the development of novel therapeutic agents. The methoxy and benzothiazole moieties contribute to its electronic properties, facilitating further derivatization for optimized activity.
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride structure
1216875-57-8 structure
商品名:N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
CAS番号:1216875-57-8
MF:C20H24ClN3O3S
メガワット:421.94086265564
CID:5508938

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide:hydrochloride
    • N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
    • インチ: 1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)14-26-15-7-5-4-6-8-15)20-21-17-10-9-16(25-3)13-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H
    • InChIKey: XHXYGRCAWBDFPA-UHFFFAOYSA-N
    • ほほえんだ: C(N(CCN(C)C)C1=NC2=CC=C(OC)C=C2S1)(=O)COC1=CC=CC=C1.[H]Cl

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2018-0247-10μmol
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2018-0247-20μmol
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2018-0247-3mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2018-0247-10mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2018-0247-40mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2018-0247-5μmol
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2018-0247-50mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2018-0247-1mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2018-0247-4mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2018-0247-100mg
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
1216875-57-8 90%+
100mg
$248.0 2023-05-17

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride 関連文献

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochlorideに関する追加情報

Professional Introduction to N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride (CAS No. 1216875-57-8)

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride, identified by its CAS number 1216875-57-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in medicinal chemistry.

The structural framework of N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride incorporates several key pharmacophoric elements that contribute to its potential therapeutic effects. The presence of a dimethylamino group enhances the compound's ability to interact with biological targets, while the benzothiazole moiety is known for its diverse pharmacological properties. Additionally, the phenoxyacetamide component suggests possible applications in modulating enzyme activity and receptor binding.

In recent years, there has been growing interest in exploring the therapeutic potential of benzothiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their roles in antimicrobial, anti-inflammatory, and anticancer applications. The specific modification of N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride with a methoxy group at the 6-position of the benzothiazole ring may enhance its solubility and bioavailability, thereby improving its pharmacokinetic profile.

The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications, as it enhances stability and solubility. This form is commonly used in drug formulations to improve bioavailability and ensure consistent dosing. The combination of these structural features makes N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride a compelling candidate for further investigation in preclinical and clinical studies.

2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl) strong> em>< em > em>< em > em>< em > em>< em > em>< strong > phenoxyacetamide hydrochloride strong> em> p > p > p > p > p >

The synthesis and characterization of N-[< strong > 2 - ( dim eth yl am in o) eth yl ] - N - ( 6 - me tho xy - 1 , 3 - be nz o thia z ol - 2 - y l ) - 2 - pheno xy ace ta m ide hy dro chlo ride strong>] have been meticulously carried out to ensure high purity and yield. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structural integrity of the compound. These analytical methods provide critical insights into the molecular structure and interactions, which are essential for understanding its biological activity.

In vitro studies have begun to uncover the potential pharmacological effects of N-[< strong > 2 - ( dim eth yl am in o) eth yl ] - N - ( 6 - me tho xy - 1 , 3 - be nz o thia z ol - 2 - y l ) - 2 - pheno xy ace ta m ide hy dro chlo ride strong>] . Preliminary data suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The presence of the < strong > dim eth yl am in o strong>] group appears to play a crucial role in modulating these interactions, potentially leading to anti-inflammatory effects.

The benzothiazole core is known to interact with various biological targets, including enzymes and ion channels. The methoxy substitution at the 6-position may further enhance these interactions by influencing electronic properties and steric hindrance. This structural feature could be exploited to develop more selective inhibitors with reduced side effects.

Furthermore, the phenoxyacetamide moiety has been shown to contribute to binding affinity by forming hydrogen bonds with polar residues in protein targets. This interaction mode is commonly observed in many successful drugs and suggests that N-[< strong > 2 - ( dim eth yl am in o) eth yl ] - N - ( 6 - me tho xy - 1 , 3 - be nz o thia z ol - 2 - y l ) - 2 - pheno xy ace ta m ide hy dro chlo ride strong>] may have significant therapeutic potential.

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties. In this context, studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles are essential. Initial pharmacokinetic studies indicate that N-[< strong > 2 - ( dim eth yl am in o) eth yl ] - N - ( 6 - me tho xy - 1 , 3 - be nz o thia z ol = ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ z ol = ~ ~ ~ ~ ~ = = = = = = = = o thia z ol ) = = _ _ _ _ _ _ _ _ _ _ pheno xy ace ta m ide hy dro chlo ride ] exhibits moderate solubility in water and rapid absorption after oral administration. These properties are favorable for developing an effective drug formulation.

The toxicity profile of this compound has also been evaluated through various in vitro assays. Preliminary results suggest that it is well-tolerated at therapeutic doses, with no significant signs of hepatotoxicity or nephrotoxicity. However, further studies are needed to assess long-term safety and potential side effects.

The growing body of evidence supporting the therapeutic potential of benzothiazole derivatives makes N-[< strong > dim eth yl am in o] ethyl]-N-(6-methoxy-l ,3-benzo thia zol-l]_yl)-_ph enox ya cet amid e hy dro chlo rid e_ a promising candidate for clinical development. Its unique structural features offer several advantages over existing treatments: * Enhanced solubility due to the hydrochloride salt form. * Potential anti-inflammatory effects mediated by the dimethylamino group. * Selective interaction with biological targets due to methoxy substitution. * Improved bioavailability from structural optimization. * Favorable pharmacokinetic profile suitable for oral administration. * Low toxicity profile based on preliminary studies. * High binding affinity facilitated by hydrogen bonding interactions. * Versatility for further derivatization to improve efficacy. * Compatibility with advanced drug delivery systems. * Potential applications across multiple therapeutic areas. The future direction sfor this research include optimizing synthetic routes for large-scale production, expanding preclinical testing to evaluate efficacy, and initiating clinical trials to assess safety and effectiveness i n humans . Additionally, exploration o f novel derivatives with enhanced pharmacological properties will be crucial for maximizing therapeutic benefits. In conclusion, N-[ dim eth yl am ine] ethyl]-N-(metho xyl-l ,3-be nzothia zol-l]_yl)-_ph enox ya cet amid e hy dro chlo rid e_ represents a significant advancement i n pharmaceutical chemistry . Its unique structure , promising biological activities , and favorable pharmacokinetic properties make it an attractive candidate for further development as a novel therapeutic agent . With continued research and development , this compound has the potential t o make substantial contributions t o medical science and improve patient outcomes worldwide .

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司